Cas no 50299-47-3 ((3aS,4R,5S,8aR)-3-methyl-5-[(2R)-6-methylhept-5-en-2-yl]-8-methylidene-1,3a,4,5,6,7,8,8a-octahydroazulen-4-ol)
![(3aS,4R,5S,8aR)-3-methyl-5-[(2R)-6-methylhept-5-en-2-yl]-8-methylidene-1,3a,4,5,6,7,8,8a-octahydroazulen-4-ol structure](https://it.kuujia.com/scimg/cas/50299-47-3x500.png)
50299-47-3 structure
Nome del prodotto:(3aS,4R,5S,8aR)-3-methyl-5-[(2R)-6-methylhept-5-en-2-yl]-8-methylidene-1,3a,4,5,6,7,8,8a-octahydroazulen-4-ol
(3aS,4R,5S,8aR)-3-methyl-5-[(2R)-6-methylhept-5-en-2-yl]-8-methylidene-1,3a,4,5,6,7,8,8a-octahydroazulen-4-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3aS,4R,5S,8aR)-3-methyl-5-[(2R)-6-methylhept-5-en-2-yl]-8-methylidene-1,3a,4,5,6,7,8,8a-octahydroazulen-4-ol
- 4-Azulenol, 5-[(1R)-1,5-dimethyl-4-hexenyl]-1,3a,4,5,6,7,8,8a-octahydro-3-methyl-8-methylene-, (3aS,4R,5S,8aR)-
- Pachydictiol A
- pachydictyol A
- (3aS)-3-Methyl-5α-[(R)-1,5-dimethyl-4-hexenyl]-8-methylene-1,3aα,4,5,6,7,8,8aβ-octahydroazulene-4α-ol
- (3aS,4R,5S,8aR)-3-methyl-5-[(2R)-6-methylhept-5-en-2-yl]-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulen-4-ol
- SCHEMBL17336020
- CHEMBL1652216
- CHEBI:80771
- 50299-47-3
- (3aS,4R,5S,8aR)-5-[(1R)-1,5-dimethylhex-4-enyl]-3-methyl-8-methylene-3a,4,5,6,7,8a-hexahydro-1H-azulen-4-ol
- DTXSID00198299
- 4-Azulenol, 5-(1,5-dimethyl-4-hexenyl)-1,3a,4,5,6,7,8,8a-octahydro-3-methyl-8-methylene-, (3aS-(3aalpha,4alpha,5alpha(S*),8abeta))-
- Q27149821
-
- Inchi: InChI=1S/C20H32O/c1-13(2)7-6-8-14(3)18-12-9-15(4)17-11-10-16(5)19(17)20(18)21/h7,10,14,17-21H,4,6,8-9,11-12H2,1-3,5H3/t14-,17+,18+,19-,20-/m1/s1
- Chiave InChI: KFIZBQZEEKZCAT-RBUQIHAASA-N
- Sorrisi: CC1=CCC2C1C(C(CCC2=C)C(C)CCC=C(C)C)O
Proprietà calcolate
- Massa esatta: 288.24546
- Massa monoisotopica: 288.245315640g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 439
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.9
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- PSA: 20.23
(3aS,4R,5S,8aR)-3-methyl-5-[(2R)-6-methylhept-5-en-2-yl]-8-methylidene-1,3a,4,5,6,7,8,8a-octahydroazulen-4-ol Letteratura correlata
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
50299-47-3 ((3aS,4R,5S,8aR)-3-methyl-5-[(2R)-6-methylhept-5-en-2-yl]-8-methylidene-1,3a,4,5,6,7,8,8a-octahydroazulen-4-ol) Prodotti correlati
- 67801-20-1(Ebanol)
- 65113-99-7(Sandalore (90%))
- 8016-23-7(Guaiac Wood Oil)
- 2229386-00-7(3-(4-chloro-2-methoxypyridin-3-yl)but-3-en-1-amine)
- 118942-48-6(4-Hexenoic acid, 2-methyl-, ethyl ester, (E)-)
- 1013766-14-7(N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide)
- 850916-12-0(4-(4-ethoxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one)
- 2138177-60-1(4-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylcyclopent-2-ene-1-carboxamide)
- 551921-51-8(N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzene-1-sulfonamide)
- 1805081-99-5(2-Methyl-5-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
